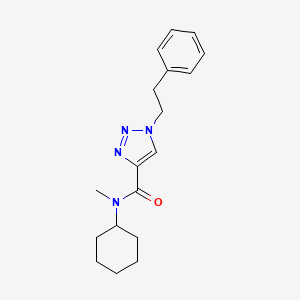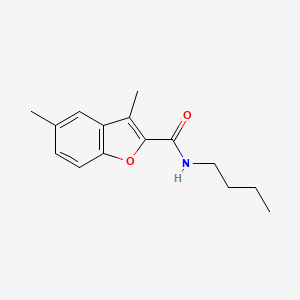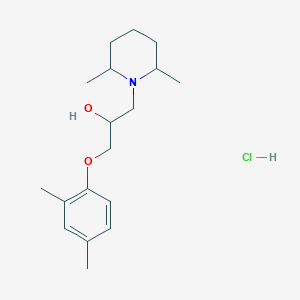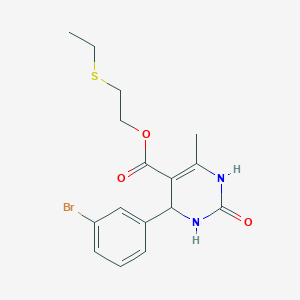![molecular formula C19H17NO4S2 B4899454 5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899454.png)
5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, commonly known as MTB, is a synthetic compound that has been widely studied for its potential therapeutic applications. MTB belongs to the class of thiazolidinediones, which are known to have anti-diabetic, anti-inflammatory, and anti-cancer properties.
Aplicaciones Científicas De Investigación
MTB has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MTB has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, MTB has been studied for its potential use in the treatment of type 2 diabetes, as it can improve insulin sensitivity and glucose metabolism.
Mecanismo De Acción
The exact mechanism of action of MTB is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that regulates glucose and lipid metabolism, as well as inflammation. Activation of PPAR-γ by MTB leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, as well as the improvement of insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
MTB has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, induction of apoptosis in cancer cells, and improvement of insulin sensitivity and glucose metabolism. MTB has also been shown to have antioxidant properties, as it can scavenge free radicals and prevent oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTB in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. MTB is also relatively stable and can be stored for long periods of time. However, one limitation of using MTB in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of MTB. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use in the treatment of inflammatory and cancerous diseases. Another direction is to study the effects of MTB on other metabolic pathways, such as lipid metabolism and mitochondrial function. Additionally, the development of new synthesis methods and modifications of the MTB structure could lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
MTB can be synthesized using a variety of methods, including the reaction of 2-(3-methoxyphenoxy)ethanol with 4-formylbenzoic acid, followed by the reaction with thiosemicarbazide and cyclization with acetic anhydride. Another method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-(3-methoxyphenoxy)ethanol, followed by the reaction with thiosemicarbazide and cyclization with acetic anhydride. The yield of MTB using these methods ranges from 40-60%.
Propiedades
IUPAC Name |
(5E)-5-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-22-15-3-2-4-16(12-15)24-10-9-23-14-7-5-13(6-8-14)11-17-18(21)20-19(25)26-17/h2-8,11-12H,9-10H2,1H3,(H,20,21,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQNUOKFNOLFMA-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4899375.png)


![3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)
![2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4899408.png)
![4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4899418.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4899429.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B4899439.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)



